Cas no 1932787-71-7 ((3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid)

(3S,5R)-1-tert-Butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical applications. Its stereochemically defined structure, featuring both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, makes it valuable for peptide synthesis and the development of bioactive compounds. The Boc group enhances stability during synthetic transformations, while the carboxylic acid moiety allows for further derivatization. The (3S,5R) configuration ensures high enantiopurity, critical for asymmetric synthesis. This compound is particularly useful in medicinal chemistry for constructing constrained peptidomimetics and chiral scaffolds with precise stereocontrol. Its compatibility with standard coupling reagents further underscores its utility in complex molecular assembly.
(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid structure
1932787-71-7 structure
商品名:(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid
CAS番号:1932787-71-7
MF:C11H19NO4
メガワット:229.27286362648
MDL:MFCD28502477
CID:4630058
PubChem ID:89630807

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
    • (3S,5R)-1-Boc-5-methylpyrrolidine-3-carboxylic acid
    • (3S,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
    • (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid
    • AKOS037644523
    • (3S,5R)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid
    • P17249
    • MFCD28502477
    • (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylicacid
    • (3S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
    • SCHEMBL15033808
    • CS-0053225
    • AS-53891
    • 1932787-71-7
    • MDL: MFCD28502477
    • インチ: 1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
    • InChIKey: WZZGWPOKJCVJGU-SFYZADRCSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1C[C@@H](C(=O)O)C[C@H]1C)=O

計算された属性

  • せいみつぶんしりょう: 229.13140809 g/mol
  • どういたいしつりょう: 229.13140809 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 229.27
  • トポロジー分子極性表面積: 66.8
  • 疎水性パラメータ計算基準値(XlogP): 1.2

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM471358-1g
(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
1932787-71-7 95%+
1g
$2077 2023-01-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA028-1G
(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid
1932787-71-7 97%
1g
¥ 12,480.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLLA028-100MG
(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid
1932787-71-7 97%
100MG
¥ 3,121.00 2023-04-14
eNovation Chemicals LLC
D586841-500MG
(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid
1932787-71-7 97%
500mg
$945 2024-07-21
1PlusChem
1P00ILC4-250mg
(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
1932787-71-7 95%
250mg
$1180.00 2024-06-17
1PlusChem
1P00ILC4-100mg
(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
1932787-71-7 95%
100mg
$722.00 2024-06-17
Ambeed
A991881-100mg
(3S,5R)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid
1932787-71-7 97%
100mg
$481.0 2024-04-22
Aaron
AR00ILKG-100mg
(3S,5R)-1-[(TERT-BUTOXY)CARBONYL]-5-METHYLPYRROLIDINE-3-CARBOXYLIC ACID
1932787-71-7 95%
100mg
$649.00 2025-02-11
A2B Chem LLC
AI66660-250mg
(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
1932787-71-7 95%
250mg
$1024.00 2024-04-20
Aaron
AR00ILKG-250mg
(3S,5R)-1-[(TERT-BUTOXY)CARBONYL]-5-METHYLPYRROLIDINE-3-CARBOXYLIC ACID
1932787-71-7 95%
250mg
$926.00 2025-02-11

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid 関連文献

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acidに関する追加情報

Introduction to (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic Acid (CAS No. 1932787-71-7)

The compound (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid, identified by its CAS number 1932787-71-7, is a meticulously crafted molecule that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, with its precise stereochemical configuration, serves as a crucial intermediate in the synthesis of various pharmacologically active agents. The presence of both the tert-butoxycarbonyl (Boc) protective group and the chiral centers at positions 3 and 5 makes it a versatile building block for further derivatization, enabling the development of complex molecular architectures.

In recent years, the demand for chiral auxiliaries and building blocks has surged due to their pivotal role in asymmetric synthesis. The stereochemistry of (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid is particularly valuable because it allows for the construction of enantiomerically pure compounds, which are often required for therapeutic applications. The Boc group not only provides stability to the carboxylic acid moiety during synthetic transformations but also facilitates its removal under mild acidic conditions, making it an ideal candidate for stepwise peptide and protein synthesis.

One of the most compelling aspects of this compound is its application in the development of novel drug candidates. Researchers have leveraged its structural features to create molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes implicated in metabolic disorders and inflammatory diseases. The pyrrolidine core is a common pharmacophore in medicinal chemistry, known for its ability to interact with biological targets in a highly specific manner.

The synthesis of (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include stereoselective functionalization and protection-deprotection strategies. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is critical for pharmaceutical applications where even minor impurities can affect efficacy and safety. Recent advances in asymmetric catalysis have further refined these processes, making them more efficient and scalable.

In the realm of drug discovery, this compound has been utilized in fragment-based drug design approaches. By employing structure-based virtual screening techniques, researchers can identify small molecule fragments that bind to target proteins with high affinity. These fragments can then be elaborated using intermediates like (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid to generate lead compounds for further optimization. This strategy has proven particularly effective in targeting complex biological pathways that are challenging to modulate with traditional small molecules.

Furthermore, the compound's role in peptidomimetic chemistry cannot be overstated. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and rapid degradation. The pyrrolidine scaffold in (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid provides a robust framework for creating such mimetics. By incorporating non-natural amino acids or altering side chain functionalities, chemists can develop molecules that exhibit improved pharmacokinetic properties while maintaining potent biological activity.

Computational studies have also played a significant role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict how it interacts with biological targets at the atomic level. These insights can guide experimental design and help optimize synthetic routes. Additionally, computational methods can be used to assess potential side effects or toxicities before moving into costly and time-consuming preclinical trials.

The versatility of (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid extends beyond its use as a synthetic intermediate. It has been employed in various biochemical assays to probe enzyme mechanisms and identify new therapeutic targets. For example, its derivatives have been used as probes to study proteases involved in cancer progression or inflammation. By understanding these mechanisms at a molecular level, researchers can develop more effective strategies for disease intervention.

As our understanding of biology continues to evolve, so does our appreciation for the importance of stereochemistry in drug design. The precise three-dimensional arrangement of atoms in molecules like (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid can significantly influence their biological activity. This underscores the need for advanced synthetic techniques that allow for precise control over stereochemistry throughout the synthetic process.

In conclusion, (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid (CAS No. 1932787-71-7) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features make it an invaluable tool for constructing complex drug candidates with high enantiomeric purity. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this will undoubtedly play an increasingly important role in advancing drug discovery and development.

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